molecular formula C14H21BO2 B12631264 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole CAS No. 918897-53-7

2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole

Cat. No.: B12631264
CAS No.: 918897-53-7
M. Wt: 232.13 g/mol
InChI Key: DPWUFFSDOQXZJB-UHFFFAOYSA-N
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Description

2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of a benzodioxaborole precursor with an octan-4-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF with heating.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced boron-containing compounds.

    Substitution: Formation of substituted benzodioxaborole derivatives.

Scientific Research Applications

2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial properties and as a probe in biological assays.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal or antibacterial agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole: Similar structure but with sulfur atoms replacing oxygen atoms in the dioxaborole ring.

    5-oxa-2-azabicyclo[2.2.2]octan-4-yl derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness

2-(Octan-4-yl)-2H-1,3,2-benzodioxaborole is unique due to its specific combination of the benzodioxaborole core and the octan-4-yl group

Properties

CAS No.

918897-53-7

Molecular Formula

C14H21BO2

Molecular Weight

232.13 g/mol

IUPAC Name

2-octan-4-yl-1,3,2-benzodioxaborole

InChI

InChI=1S/C14H21BO2/c1-3-5-9-12(8-4-2)15-16-13-10-6-7-11-14(13)17-15/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

DPWUFFSDOQXZJB-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C(CCC)CCCC

Origin of Product

United States

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